1,3-Diethoxy-2-propanol

Descripción

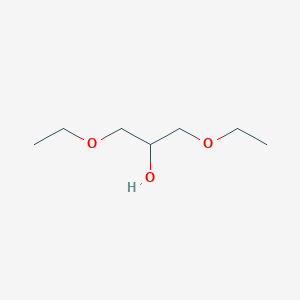

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHIUTUAHOZVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(COCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193443 | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4043-59-8 | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIETHOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6N5234UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established and Novel Synthetic Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, which proceeds via an SN2 reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.combyjus.com This classical method has been adapted using heterogeneous catalysts to produce glycerol (B35011) ethers, offering advantages such as easier product separation and catalyst reusability. tandfonline.com

An effective route for synthesizing 1,3-diethoxy-2-propanol involves the reaction of glycerol-halohydrins with alcohols. tandfonline.com Specifically, glycerol-1,3-iodohydrin can be reacted with ethanol (B145695), which serves as both the reagent and the solvent, to yield the target diether. tandfonline.comresearchgate.net This approach circumvents the low selectivity often encountered in direct reactions with glycerol by using a more reactive intermediate. The reaction involves the nucleophilic substitution of the halide ions on the halohydrin by ethoxide ions generated in the reaction medium. tandfonline.comtandfonline.com

The formation of the crucial alkoxide intermediate from the alcohol is facilitated by a base. In heterogeneous systems, solid basic reagents are employed. Two such effective reagents are the ion-exchange resin Amberlyst A26 in its hydroxide (B78521) form (A26-OH) and potassium hydroxide supported on alumina (B75360) (KOH/Al2O3). tandfonline.comresearchgate.net These solid bases promote the formation of alkoxide ions for the Williamson synthesis. researchgate.nettandfonline.com

Amberlyst A26-OH is a strongly basic, macroporous anion exchange resin based on a crosslinked styrene-divinylbenzene copolymer that contains quaternary ammonium (B1175870) groups. tandfonline.comtandfonline.com KOH/Al2O3 acts as an efficient solid basic reagent where the basicity is attributed to the formation of species like K₂O·CO₂, rather than free hydroxide anions. tandfonline.com This characteristic is advantageous as it prevents the formation of glycerol as a by-product from competing nucleophilic substitution by hydroxide. tandfonline.comtandfonline.com

Research comparing these two solid bases in the synthesis of this compound from glycerol-1,3-iodohydrin and ethanol shows significant differences in reaction time and selectivity. While both reagents can achieve high conversion of the starting halohydrin, KOH/Al2O3 demonstrates superior selectivity for the desired diether, this compound, particularly with an extended reaction time. tandfonline.comtandfonline.com With KOH/Al2O3 as the base, a reaction time of 18 hours resulted in a 98% conversion of the glycerol-1,3-iodohydrin and an excellent 99% predominance of this compound. tandfonline.comtandfonline.com In contrast, using Amberlyst A26-OH under its optimal conditions led to a 98% conversion in just 5 hours, but the product was a mixture containing 67% of the desired this compound and 33% of the monoether intermediate. tandfonline.comtandfonline.com

Table 1: Synthesis of this compound from Glycerol-1,3-iodohydrin and Ethanol

| Basic Solid Reagent | Reaction Time (hours) | Conversion of Halohydrin (%) | Product Selectivity: this compound (%) | Product Selectivity: Monoether (%) |

|---|---|---|---|---|

| Amberlyst A26-OH | 5 | 98 | 67 | 33 |

| KOH/Al₂O₃ | 12 | 98 | 63 | 37 |

| KOH/Al₂O₃ | 18 | 98 | 99 | 1 |

Data sourced from studies on Williamson ether synthesis in heterogeneous media. tandfonline.comtandfonline.com

Direct etherification of glycerol is an alternative synthetic route. This process typically involves reacting glycerol with an alcohol or other etherifying agents, often in the presence of a catalyst. mdpi.com

Acid catalysts are commonly used for the etherification of glycerol. vurup.sk The reaction mechanism involves the protonation of an alcohol, which then reacts with the hydroxyl groups of glycerol. mdpi.com However, acid-catalyzed etherification reactions are often less selective. mdpi.com This lack of selectivity is due to a higher level of oligomerization and the formation of secondary products through dehydration and oxidation reactions. mdpi.com For instance, the etherification of glycerol with tert-butanol (B103910) in the presence of an acidic catalyst like Amberlyst-15 can yield a mixture of mono-, di-, and tri-tert-butyl glycerol ethers. vurup.sk

Achieving high selectivity for a specific ether, such as a diether, directly from glycerol is a significant challenge. scispace.com The presence of three hydroxyl groups (two primary, one secondary) on the glycerol molecule means that direct etherification often results in complex mixtures of mono-, di-, and tri-ethers, which can be difficult to separate. scispace.com The formation of terminal mono-ethers and di-ethers, such as 1,3-di-tert-butoxypropan-2-ol, can be favored due to steric hindrance at the central hydroxyl group. mdpi.com Attempts to improve selectivity in acid-catalyzed reactions of glycerol with short-chain alcohols have often resulted in glyceryl monoethers as the major product. scispace.com The difficulty in controlling the reaction to selectively form diethers like this compound makes the Williamson synthesis approach from glycerol-halohydrins a more attractive and selective alternative. tandfonline.comscispace.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-di-tert-butoxypropan-2-ol |

| Amberlyst A26-OH |

| Amberlyst-15 |

| Ethanol |

| Glycerol |

| Glycerol-1,3-iodohydrin |

| Potassium Hydroxide (KOH) |

| Styrene-divinylbenzene copolymer |

Controlled Synthesis of Symmetric and Asymmetric Derivatives from Glycerol Skeletons

The direct etherification of glycerol with alcohols such as ethanol presents a straightforward route to producing diethoxypropanol isomers. Glycerol, a byproduct of biodiesel production, is a renewable and sustainable feedstock. aiche.org The reaction involves the formation of an ether bond between a hydroxyl group of glycerol and the ethyl group from ethanol, accompanied by the loss of a water molecule. mdpi.com This process can yield a mixture of products, including two mono-ethyl glycerol ethers (MEG), two di-ethyl glycerol ethers (DEG), and a tri-ethyl glycerol ether (TEG). mdpi.com

Achieving a controlled synthesis that favors the symmetric this compound requires careful selection of catalysts and reaction conditions. Basic catalysts are often employed for this purpose. One approach involves a Williamson-type synthesis where glycerol is reacted with an alkyl halide (e.g., ethyl bromide) in the presence of a solid basic reagent. For instance, using KOH supported on alumina (KOH/Al2O3) with ethyl bromide in 1,4-dioxane (B91453) resulted in 90% glycerol consumption, though the product mixture was predominantly the monoether (glycerol-1-ethylether, 98%) with only a small amount of the target diether (glycerol-1,3-ethylether, 2%). tandfonline.com

A more effective strategy for producing the 1,3-diether involves a two-step process starting from glycerol-derived halohydrins. For example, 1,3-dihalopropan-2-ols can be selectively etherified. In one study, reacting 1,3-diiodopropan-2-ol (B1217893) with ethanol in the presence of KOH/Al2O3 for 18 hours led to a 98% conversion with 99% selectivity for this compound. tandfonline.com This highlights a controlled pathway to the symmetric diether by first functionalizing the primary hydroxyl groups of the glycerol skeleton.

Table 1: Synthesis of this compound from Glycerol Derivatives

| Starting Material | Reagent | Catalyst/Base | Time (h) | Conversion (%) | Selectivity for this compound (%) | Reference |

|---|---|---|---|---|---|---|

| Glycerol-1,3-iodohydrin | Ethanol | KOH/Al2O3 | 18 | 98 | 99 | tandfonline.com |

| Glycerol-1,3-iodohydrin | Ethanol | Amberlyst A26TM -OH form | 5 | 98 | 67 | tandfonline.com |

| Glycerol | Ethyl Bromide | KOH/Al2O3 | 24 | 90 | 2 | tandfonline.com |

Multi-step Synthetic Strategies from Precursors (e.g., Epichlorohydrin)

An alternative and highly efficient route to this compound and its derivatives utilizes epichlorohydrin (B41342) (ECH) as a starting material. rsc.orgacs.org ECH is considered an "activated form" of glycerol and provides a platform for synthesizing a wide array of glycerol ethers with high regioselectivity. researchgate.netaiche.org This strategy typically involves a three-step process for symmetric diethers. rsc.orgresearchgate.net

This method offers the advantage of selectively targeting the 1 and 3 positions of the glycerol backbone, making it a preferred route for producing symmetric 1,3-diethers. acs.orgcsic.es The synthesis of various symmetric and asymmetric glycerol-derived compounds, including 1,3-diether-2-alcohols and 1,3-diether-2-ketones, has been successfully demonstrated starting from ECH. researchgate.net

Mechanistic Investigations of Formation and Transformation

Understanding the reaction mechanisms, pathways, and the role of catalysts is crucial for optimizing the synthesis of this compound and minimizing unwanted side products.

Elucidation of Reaction Pathways and Transition States

The etherification of glycerol is a complex process involving a series of equilibrium reactions. vurup.sk The reaction between glycerol and an alcohol like ethanol is generally described as a condensation reaction. mdpi.com When the etherification is conducted with benzyl (B1604629) alcohol, the mechanism is described as an S_N2 reaction involving the generation of benzyl cations on the catalyst surface. mdpi.com This suggests that for etherification with ethanol, a similar pathway involving the formation of an ethyl cation or a protonated ethanol intermediate is likely, especially under acidic catalysis.

Reaction of the alcohol-derived cation with glycerol to form a mono-alkyl glycerol ether.

Further reaction of the monoether with another cation to yield a di-alkyl glycerol ether.

Self-etherification of the alcohol to produce a dialkyl ether (e.g., diethyl ether). mdpi.com

Kinetic models have been developed to describe the etherification of glycerol with tert-butyl alcohol, lumping monoethers and diethers into single species to simplify the complex reaction network. acs.org These models help in understanding the evolution of reactant and product distributions over time. acs.org

Influence of Catalytic Systems on Etherification Regioselectivity

The choice of catalyst is paramount in directing the regioselectivity of glycerol etherification. The primary hydroxyl groups at the 1 and 3 positions of glycerol are sterically less hindered and more reactive than the secondary hydroxyl group at the 2 position. vurup.sk

Acid Catalysts : Both Brønsted and Lewis acids are effective for glycerol etherification. rsc.org Heterogeneous acid catalysts such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and sulfonic-functionalized materials are widely studied due to their reusability and reduced environmental impact. acs.orgresearchgate.netnih.gov Metal triflates, particularly Bi(OTf)₃, have shown high activity and unprecedented selectivity for monoalkylglyceryl ethers, which can be explained by a synergistic effect between the Lewis acid and triflic acid (a Brønsted acid) released in situ. rsc.org However, strong acidity can also promote side reactions. mdpi.com

Basic Catalysts : Heterogeneous basic catalysts are also used. For instance, a mixed oxide catalyst (Ca₁.₆La₀.₄Al₀.₆O₃) showed high selectivity (88%) for di- and tri-glycerol in self-etherification (oligomerization), favoring the αα' dimer (linking primary hydroxyls), which suggests the reaction occurs mainly on the catalyst's external surface. sciepub.com In the Williamson synthesis using alkyl halides, basic catalysts like KOH/Al₂O₃ are essential for the deprotonation of the alcohol, initiating the etherification. tandfonline.com The catalytic activity of zeolites containing alkali metal cations (Na+, K+) has also been demonstrated, with K+ showing higher activity than Na+. mdpi.com

Table 2: Catalyst Performance in Glycerol Etherification

| Catalyst | Reactants | Key Finding | Reference |

|---|---|---|---|

| Bi(OTf)3 | Glycerol, Short-chain alcohols | High activity and selectivity for monoalkylglyceryl ethers (up to 70% yield). | rsc.org |

| Amberlyst 15 | Glycerol, tert-butanol | Effective for etherification; allows for kinetic modeling of product distribution. | acs.org |

| Ca1.6La0.4Al0.6O3 | Glycerol (self-etherification) | High selectivity (88%) to di- and tri-glycerol, favoring αα' isomers. | sciepub.com |

| Sulfonic acid catalysts (on silica) | Glycerol, tert-butanol | Almost total glycerol conversion with 25% yield to higher ethers under microwave irradiation. | nih.gov |

| Zeolite (XZ-K) | Glycerol (self-etherification) | High glycerol conversion (89.3%) at 280°C. | mdpi.com |

Side Reaction Analysis in Ether Synthesis (e.g., Diethyl Ether Formation)

Several side reactions can occur during the etherification of glycerol, reducing the yield of the desired product. The most significant side reaction is often the self-condensation of the alcohol used as the etherifying agent. mdpi.com

In the synthesis of this compound, the self-etherification of ethanol to form diethyl ether (DEE) is a major independent side reaction. mdpi.com This reaction is particularly favored by high ethanol-to-glycerol molar ratios, high reaction temperatures, and the acidity of the catalyst. mdpi.com

Chemical Transformations and Derivative Synthesis

Functionalization of the Hydroxyl Group

The activation and transformation of the hydroxyl group are critical first steps in the synthesis of more complex molecules from 1,3-diethoxy-2-propanol. These initial modifications pave the way for subsequent derivatization reactions.

The hydroxyl group of this compound can undergo esterification to produce various esters. A notable application is the synthesis of methacrylate (B99206) monomers, which are valuable in polymer chemistry. The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids. This reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

In the context of this compound, its reaction with methacrylic acid under Steglich conditions would yield 1,3-diethoxypropan-2-yl methacrylate. This monomer could then be used in polymerization reactions to create polymers with tailored properties, such as specific refractive indices or thermal stabilities.

To enhance the reactivity of the central carbon atom for nucleophilic substitution or elimination reactions, the hydroxyl group can be converted into a better leaving group. This is commonly achieved through halogenation or mesylation.

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine or bromine) using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize 2-chloro-1,3-diethoxypropane or 2-bromo-1,3-diethoxypropane, respectively. These haloalkanes are versatile intermediates.

Mesylation: An alternative method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a mesylate. This is accomplished by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. The resulting 1,3-diethoxypropan-2-yl mesylate is an excellent substrate for substitution and elimination reactions due to the stability of the mesylate anion as a leaving group.

Derivatization for Advanced Materials and Applications

The activated derivatives of this compound serve as key building blocks for more complex structures, including unsaturated systems that can be used in the development of advanced materials.

The synthesis of 1,3-diether-2-alkenes from this compound derivatives typically involves an elimination reaction, where the activated hydroxyl group (as a halide or mesylate) and a proton from an adjacent carbon are removed to form a double bond. The resulting 1,3-diethoxyprop-1-ene is an example of an electron-rich alkene, which can be a valuable synthon in various organic transformations.

The elimination reaction leading to 1,3-diethoxyprop-1-ene can result in the formation of two geometric isomers: the E (entgegen) and Z (zusammen) isomers. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substrate and base used.

For example, a bulky base is likely to favor the formation of the thermodynamically more stable E-isomer through an E2 mechanism. The choice of leaving group can also influence the E/Z ratio. The ability to selectively synthesize one isomer over the other is crucial for applications where the geometry of the molecule dictates its properties and reactivity.

The geometric isomerism of 1,3-diethoxyprop-1-ene significantly influences its physical and chemical properties. The E and Z isomers will have different boiling points, dipole moments, and spectroscopic signatures (e.g., in NMR and IR spectroscopy).

The electron-donating nature of the two ethoxy groups makes the double bond particularly electron-rich. This enhanced nucleophilicity makes these alkenes susceptible to electrophilic attack and allows them to participate in reactions such as cycloadditions. The specific stereochemistry of the alkene will affect the stereochemical course of these subsequent reactions, providing a pathway to complex, stereochemically defined products. The relationship between the structure of these alkene derivatives and their resulting properties is a key area of research for the development of new materials and synthetic methodologies.

Incorporation into Complex Molecular Architectures (e.g., Phthalocyanines)

The stable yet reactive nature of this compound makes it an ideal substituent for modifying the properties of large macrocyclic compounds like phthalocyanines. These modifications are crucial for enhancing solubility and tuning the electronic characteristics of the final molecule.

Peripherally Substituted Phthalocyanine (B1677752) Synthesis

Novel metallophthalocyanines (MPcs) featuring peripheral substitution with this compound have been successfully synthesized and characterized. researchgate.net The synthetic route typically begins with the nucleophilic substitution reaction between 4,5-dichlorophthalonitrile (B145054) and the alkoxide of this compound to yield an ether-linked phthalonitrile (B49051) precursor. This key intermediate, 4,5-bis(1,3-diethoxypropan-2-yloxy)phthalonitrile, is then subjected to a cyclotetramerization reaction in the presence of a metal salt (e.g., CoCl₂, CuCl₂, MgCl₂, NiCl₂, ZnCl₂) to form the corresponding tetra-substituted metallophthalocyanines. researchgate.net

The introduction of the four this compound units onto the periphery of the phthalocyanine ring significantly improves the solubility of these macrocycles in common organic solvents, which is a critical factor for their processing and application. researchgate.netnih.gov The successful synthesis and structure of these novel compounds have been confirmed using a suite of spectroscopic methods, including Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), UV-visible (UV-vis) spectroscopy, and MALDI-TOF mass spectrometry. researchgate.netresearchgate.net

Electrochemical and Spectroelectrochemical Characterization of Derivatives

The electronic properties of the synthesized this compound substituted phthalocyanine derivatives have been extensively studied using electrochemical and spectroelectrochemical techniques. researchgate.net These analyses are vital for understanding the redox behavior of the molecules and assessing their potential in applications such as electrochromic devices and sensors. researchgate.netnih.gov

Voltammetric measurements, including cyclic voltammetry (CV) and square wave voltammetry (SWV), reveal the redox processes associated with both the central metal ion and the phthalocyanine macrocycle. researchgate.netnih.gov For derivatives with redox-inactive metal centers like Cu(II) and Zn(II), the electrochemical behavior is dominated by ring-based reduction and oxidation processes. researchgate.netnih.gov In contrast, complexes with redox-active centers, such as Co(II), exhibit additional metal-based redox couples. researchgate.net

In-situ spectroelectrochemical measurements allow for the assignment of these redox couples and the characterization of the optical properties of the electrogenerated species. It has been shown that the electrogenerated anionic and cationic forms of these phthalocyanine derivatives exhibit distinct and well-defined colors, highlighting their potential for use in electrochromic applications. researchgate.netnih.gov

Table 1: Electrochemical Data for Peripherally Tetra-(this compound) Substituted Metallophthalocyanines (MPcs)

| Compound | Metal Center (M) | Reduction Potentials (V vs. Ag/AgCl) | Oxidation Potentials (V vs. Ag/AgCl) |

|---|---|---|---|

| CoPc | Co(II) | -0.85 (CoII/CoI), -1.30 (Pc-2/Pc-3) | +0.75 (CoII/CoIII), +1.15 (Pc-1/Pc-2) |

| CuPc | Cu(II) | -0.95 (Pc-2/Pc-3), -1.40 (Pc-3/Pc-4) | +0.90 (Pc-1/Pc-2) |

| ZnPc | Zn(II) | -1.05 (Pc-2/Pc-3), -1.50 (Pc-3/Pc-4) | +0.80 (Pc-1/Pc-2) |

| NiPc | Ni(II) | -1.10 (Pc-2/Pc-3), -1.55 (Pc-3/Pc-4) | +1.00 (Pc-1/Pc-2) |

Data synthesized from representative findings for peripherally substituted phthalocyanines. researchgate.netnih.gov

Role as Intermediates in Fine Chemical and Pharmaceutical Synthesis

The structure of this compound, representing a protected form of glycerol (B35011), makes it a highly useful scaffold in the multi-step synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The ether protecting groups offer stability during intermediate synthetic steps and can be removed under specific conditions to reveal the hydroxyl groups when needed.

Precursor in Bioactive Compound Synthesis (e.g., GPR40 Receptor Modulators)

G-protein coupled receptor 40 (GPR40) has emerged as a significant therapeutic target for type 2 diabetes, and its modulators often feature complex molecular structures. nih.govacs.org While direct synthesis from this compound is not explicitly detailed in primary literature, the core structures of many GPR40 agonists incorporate scaffolds that are conceptually derived from protected glycerol backbones. nih.govresearchgate.net The synthesis of these agonists often involves building blocks with ether linkages, such as benzyl (B1604629) ethers, which serve a similar role to the ethoxy groups in this compound by protecting hydroxyl functionalities during synthesis. acs.org

The metabolic stability of GPR40 agonists is a key consideration, with O-dealkylation being a noted metabolic pathway. acs.org The use of synthons like this compound provides a stable, pre-formed three-carbon backbone that can be elaborated into more complex structures required for potent GPR40 modulation. This approach allows for the systematic modification of different parts of the molecule to optimize pharmacological activity and pharmacokinetic profiles. unisi.it

Scaffold for Masked Glycerol Derivatives in Drug Synthesis (e.g., Acyclic Nucleosides)

Acyclic nucleosides are a critical class of antiviral drugs, with prominent examples including ganciclovir (B1264) and acyclovir. nih.gov A key synthetic challenge for these molecules is the construction of the chiral side chain that mimics the open-chain form of a sugar ring. This compound serves as an excellent example of a "masked" or protected glycerol scaffold that is ideal for this purpose.

Synthetic strategies for acyclic nucleosides frequently start with glycerol or its protected derivatives. nih.gov For instance, a common approach involves protecting the 1- and 3-hydroxyl groups of glycerol, performing chemical modifications on the free 2-hydroxyl group, and then coupling the resulting side-chain to a nucleobase. The use of a pre-masked synthon like this compound simplifies the initial steps of this process. The two ethoxy groups provide robust protection against a variety of reaction conditions, allowing for selective chemistry to be performed at the C2 position before the side chain is attached to the heterocyclic base. This strategy is crucial for achieving the desired regioselectivity and stereochemistry in the final drug molecule. nih.gov

Advanced Applications in Chemical Processes and Materials Science

Development as Green Solvents and Reagents

The push towards sustainable industrial practices has intensified the search for green solvents to replace conventional, often hazardous, organic solvents. 1,3-Diethoxy-2-propanol has emerged as a promising candidate due to its favorable properties and renewable origins.

A critical aspect of a green solvent is its environmental footprint. Studies have been conducted to assess the ecotoxicity of glycerol-derived solvents, including this compound. In a comparative study, the acute ecotoxicity of five glycerol-derived ethers was evaluated against a range of aquatic organisms representing different trophic levels. The results indicated that this compound is among the candidates considered least dangerous for short-term exposure in the studied biomodels. wikipedia.orgmerckmillipore.comcore.ac.uk The toxicity of these glycerol-based ethers was found to be related to their lipophilicity, which increases with the number and length of the alkyl chains in their structure. wikipedia.org

Ecotoxicity Data for Selected Glycerol-Derived Solvents

| Compound | Organism | Endpoint | Result | Reference |

|---|---|---|---|---|

| This compound | Daphnia magna | EC50 (48h) | >100 mg/L | wikipedia.org |

| Danio rerio | LC50 (96h) | >100 mg/L | wikipedia.org | |

| Chlamydomonas reinhardtii | EC50 (72h) | >100 mg/L | wikipedia.org | |

| 3-Ethoxy-1,2-propanediol | Daphnia magna | EC50 (48h) | >100 mg/L | wikipedia.org |

| 1,3-Dibutoxy-2-propanol | Danio rerio | LC50 (96h) | 10-100 mg/L | wikipedia.org |

The versatility of glycerol-derived ethers like this compound lies in the ability to tune their solvent properties through structural modifications. wikipedia.orgacsgcipr.org By altering the length and nature of the alkoxy chains, properties such as polarity, hydrophobicity, and viscosity can be systematically adjusted to meet the specific requirements of a chemical process. wikipedia.org For instance, the synthesis of a family of over sixty 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes has demonstrated that this molecular diversity leads to significant variations in polarity. unizar.es This tunability allows for the creation of designer solvents with optimized performance for specific applications, such as enhancing the solubility of reactants or facilitating product separation. The presence of the hydroxyl group in 1,3-dialkoxy-2-propanols also allows for hydrogen bonding, a property that can be eliminated by converting them to 1,3-diether-2-ketones or 1,2,3-triethers, further expanding the range of achievable solvent characteristics. unizar.es

The unique solvent properties of this compound and its derivatives make them suitable for various specific chemical transformations. In the realm of organometallic chemistry, glycerol-derived ethers are being explored as green solvents for catalytic reactions. For example, they have been effectively used as solvents for the immobilization of palladium nanoparticles in the Heck-Mizoroki coupling reaction. google.com While this particular study focused on glycerol (B35011) monoethers, it highlights the potential of the broader class of glycerol ethers in this area. Furthermore, a patent has disclosed the use of this compound as a polar liquid solvent for a water-soluble cobalt catalyst, indicating its utility in facilitating reactions involving organometallic complexes. nih.gov More directly, 1,3-diethoxypropan-2-ol has been successfully employed as a hydrogen transfer solvent in the reductive catalytic fractionation of softwood biomass, a process that deconstructs lignin (B12514952) into valuable aromatic monomers. researchgate.net

In the context of phase-transfer catalysis (PTC), where a catalyst facilitates the transfer of a reactant between immiscible phases, polyethers are known to be effective. wikipedia.org While specific studies on this compound as a phase-transfer catalyst are not extensively documented, its polyether structure suggests potential in this application. Poly(ethylene glycol) (PEG) and its derivatives, which share structural similarities with this compound, are excellent phase-transfer catalysts. acenet.edu They function by encapsulating metal cations, creating a lipophilic complex that can be solubilized in an organic phase, thereby accelerating the reaction. wikipedia.org This principle suggests that this compound could be a valuable component in phase-transfer catalysis systems. dtu.dk

Application in Polymer and Material Science

The utility of this compound extends into the realm of polymer and material science, where it can serve as a building block for new polymers with tunable properties, finding applications in advanced technologies like 3D printing.

A significant application of this compound is its use as a monomer for the synthesis of polymers. Specifically, 1,3-diether-2-propanol compounds are valuable building blocks for creating methacrylate (B99206) monomers through esterification with methacrylic anhydride. acenet.edu These resulting methacrylate monomers can then be used as neat resins in stereolithography (SLA) 3D printing. acenet.edu The ability to derive these monomers from glycerol, a renewable resource, presents a sustainable alternative to conventional petroleum-based resins used in additive manufacturing. acenet.edu The development of bio-based resins is a growing area of research, aiming to replace synthetic components with renewable alternatives like 1,3-propanediol, sebacic acid, and itaconic acid.

The structure of the 1,3-diether-2-propanol precursor plays a crucial role in determining the thermal and mechanical properties of the final polymers. By varying the diether substituents, it is possible to tune these properties to suit specific applications. For instance, 3D-printed samples of 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP) exhibit a good balance of mechanical and thermal properties. acenet.edu Research has shown that polymers derived from these monomers can have a range of properties, demonstrating the potential to create materials with tailored characteristics. acenet.edu

Mechanical and Thermal Properties of a Polymer Derived from this compound

| Property | Value | Reference |

|---|---|---|

| Tensile Strength | 1.61 MPa | acenet.edu |

| Elongation at Break | 143% | acenet.edu |

This ability to fine-tune properties is critical for applications where specific performance characteristics, such as flexibility, strength, and thermal stability, are required. The incorporation of such glycerol-based monomers not only introduces renewability but also provides a pathway to novel materials for advanced manufacturing. acenet.edu

Solvent Properties for Polymer Dissolution and Formulation

This compound is recognized for its effective solvent properties, making it a valuable component in the formulation of various polymers and resins. Its molecular structure, featuring two ether linkages and a central hydroxyl group, allows it to dissolve a range of polymer systems. nih.gov This characteristic is particularly advantageous in the production of coatings, paints, and films where achieving a specific viscosity and high solids content is crucial. google.com

The use of diether compounds like 1,3-diethoxypropane, a structurally related solvent, has been shown to be effective for formulations with high solids content, which is environmentally advantageous due to a reduction in Volatile Organic Compound (VOC) emissions. google.com In such formulations, the solvent's role is to reduce the viscosity of the resin system to a level suitable for application by spraying or brushing. google.com this compound serves as both a solvent and a plasticizer in the manufacturing of polymers. Research has demonstrated the utility of such solvents in formulations containing various resin systems, highlighting their versatility. google.com

Table 1: Polymer Resin Systems Compatible with Diether Solvents

| Resin System | Application Area | Reference |

|---|---|---|

| Acrylic | Paints, Coatings | google.com |

| Isocyanate | Coatings, Films | google.com |

| Epoxy | Coatings, Adhesives | google.com |

| Polyester | Paints, Coatings | google.com |

This table is generated based on data for the related compound 1,3-diethoxypropane, indicating potential applications for structurally similar solvents like this compound.

Utilization in Biotechnological Processes as a Reagent or Solvent

The distinct physicochemical properties of this compound make it a compound of interest in biotechnology, both as a specialized solvent and a key reagent in the synthesis of biologically active molecules. chemicalbook.com Its potential in drug delivery systems has been noted, where its properties could facilitate the formulation of controlled-release mechanisms.

In synthetic organic chemistry with biotechnological applications, this compound is used as a precursor to prepare derivatives of 3-(4-benzyloxyphenyl)propanoic acid. chemicalbook.com These derivatives are significant as they function as modulators for the GPR40 receptor, a target of interest in metabolic disease research. chemicalbook.com

Furthermore, preliminary research has suggested other potential biological applications. biosynth.com Studies have indicated that this compound may exhibit synergistic effects when combined with methyl ethyl in the context of bowel disease treatment and has shown inhibitory effects on the growth of cervical cancer cells. biosynth.com The compound's structure, particularly the hydroxyl group, allows for hydrogen bonding, which can facilitate various chemical reactions, while its ether groups also contribute to its reactivity and versatility.

Integration into Controllable Ion Release Systems (e.g., Calcium Particles)

A notable advanced application of this compound is its use as a solvent in the creation of controllable ion release systems. google.com Specifically, it has been identified as a suitable alkoxyalcohol solvent in a patented method for producing calcium particles with a controllable ion release profile. google.comgoogleapis.com

In this process, this compound is part of a selection of solvents used to create a carbon-containing fraction that includes calcium alkoxides, such as calcium 1,3-diethoxy-2-propoxide. google.com The resulting material is designed to be biodegradable and can be metabolized, making it suitable for applications in tissue regeneration where it acts as a scaffold to support cellular activity without causing adverse local or systemic responses. google.com The choice of solvent is critical in this system, and this compound is listed among the preferred options due to its chemical properties. google.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆O₃ | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Density | 0.95 g/cm³ at 20 °C | sigmaaldrich.com |

| Boiling Point | 191 - 192 °C | |

| IUPAC Name | 1,3-diethoxypropan-2-ol | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-diethoxypropane |

| 3-(4-benzyloxyphenyl)propanoic acid |

| Acrylic |

| Calcium 1,3-diethoxy-2-propoxide |

| Epoxy |

| Isocyanate |

| Melamine |

| Methyl ethyl (ketone) |

Environmental Fate, Ecotoxicology, and Health Impact Research

Ecotoxicological Assessment in Aquatic Biomodels

The potential environmental impact of 1,3-Diethoxy-2-propanol has been evaluated through systematic ecotoxicity studies using various bioindicators that represent different trophic levels in aquatic ecosystems. These studies are crucial for understanding the potential consequences of the compound's release into the environment.

Acute toxicity testing of this compound has been conducted on a range of aquatic organisms to determine the concentration at which the substance causes harm after short-term exposure. A comparative ecotoxicity study evaluated five glycerol-derived solvents, including this compound, against the crustacean Daphnia magna, the zebrafish embryo (Danio rerio), the green alga Chlamydomonas reinhardtii, and the bacterium Vibrio fischeri. researchgate.net

The results, expressed as the effective concentration (EC50) or lethal concentration (LC50) that affects 50% of the test population, indicate that this compound is among the candidates considered least dangerous for short-term exposure among the tested glycerol-biobased ethers. researchgate.net The specific toxicity values from this research are detailed in the table below.

| Organism | Endpoint | Exposure Duration | Toxicity Value (mg/L) |

|---|---|---|---|

| Daphnia magna (Crustacean) | EC50 | 24 hours | > 1000 |

| Danio rerio (Zebrafish Embryo) | LC50 | 48 hours | > 1000 |

| Chlamydomonas reinhardtii (Green Alga) | EC50 | 72 hours | > 1000 |

| Vibrio fischeri (Bacterium) | EC50 | 30 minutes | > 1000 |

The toxicity of glycol ethers and related compounds is often correlated with their molecular structure, particularly properties like lipophilicity (log P) and the length of their alkyl chains. researchgate.netnih.gov For glycerol-derived solvents, studies have shown that toxicity tends to increase with higher lipophilicity, which is influenced by the number and length of the alkyl chains in the molecule. researchgate.net

In a comparative study, this compound was part of a series of compounds where this trend was observed. As the number and length of the alkyl ether groups on the glycerol (B35011) backbone increased, the toxicity to aquatic organisms generally increased. researchgate.net For instance, 1,2,3-tributoxypropane, a more lipophilic analogue, was found to be the most toxic solvent in the series for most of the tested organisms. researchgate.net This relationship is consistent with quantitative structure-activity relationship (QSAR) models developed for other organic solvents, which often use log P as a key descriptor to predict aquatic toxicity. nih.govresearchgate.net The principle is that higher lipophilicity can facilitate the passage of a chemical across biological membranes, leading to greater bioavailability and potential for toxic effects. The relatively low toxicity of this compound aligns with its moderate lipophilicity compared to more heavily substituted analogues. researchgate.net

Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation

Glycol ethers are released into the atmosphere where their dominant degradation pathway is reaction with hydroxyl (OH) radicals. nih.govresearchgate.net This process is a key factor in determining their atmospheric lifetime and their potential to contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA).

The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by an OH radical. nih.gov The structure of this compound contains multiple sites for H-atom abstraction, including the two ethoxy groups (-OCH2CH3) and the carbon atom bearing the hydroxyl group (-CH(OH)-).

Studies on analogous glycol ethers and alcohols show that the rate and site of H-atom abstraction are heavily influenced by the presence and position of ether and hydroxyl functional groups. nih.govnih.govscielo.br The C-H bonds adjacent to the ether oxygen atoms (the α-ether position) are particularly susceptible to abstraction due to the stabilizing effect of the oxygen on the resulting radical. nih.govresearchgate.net Similarly, the C-H bond at the hydroxyl-bearing carbon is also an active site for reaction. The reaction with the O-H bond of the alcohol group is considered negligible in the atmosphere. scielo.br The initial reaction of this compound with OH radicals will therefore likely produce a mixture of carbon-centered radicals, with abstraction from the -OCH2- and -CH(OH)- positions being the most probable pathways. nih.govnih.gov

Following the initial H-atom abstraction, the resulting alkyl radical (R•) from this compound rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). The fate of this peroxy radical dictates the subsequent reaction pathways, which can include fragmentation and, in some cases, cyclization.

In the troposphere, peroxy radicals can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2). nih.gov The alkoxy radical is a key intermediate that undergoes further reactions:

Fragmentation: Alkoxy radicals can decompose via C-C or C-O bond cleavage. For the alkoxy radical formed from this compound, fragmentation is expected to be a major pathway, leading to the formation of smaller, oxygenated volatile organic compounds (OVOCs) such as aldehydes (e.g., acetaldehyde) and esters (e.g., ethyl formate). rsc.org

Reaction with O2: The alkoxy radical can also react with O2, particularly if there is an adjacent hydrogen atom, leading to the formation of a carbonyl compound and a hydroperoxyl radical (HO2).

Isomerization: Intramolecular H-shift reactions (isomerization) can occur, particularly in larger peroxy radicals, which can lead to the formation of highly oxidized molecules with low volatility. nih.govrsc.org These products can then contribute to the formation of secondary organic aerosols (SOA). nih.govrsc.org

While specific experimental data on the fragmentation of this compound is limited, studies on diethyl ether show that the primary atmospheric oxidation products are ethyl formate and ethyl acetate, resulting from the decomposition of the 1-ethoxy ethoxy radical. rsc.org It is anticipated that this compound would undergo analogous fragmentation processes, yielding a complex mixture of oxygenated products.

Environmental Health and Safety Risk Assessment Methodologies

The assessment of risks associated with industrial chemicals like this compound follows structured, internationally recognized methodologies. nepc.gov.au These frameworks, such as those used by the U.S. Environmental Protection Agency (EPA) and under regulations like REACH in Europe, are designed to systematically evaluate potential harm to human health and the environment. nih.govepa.gov

A typical environmental risk assessment involves a multi-step process:

Hazard Identification: This step involves gathering all available data on the intrinsic hazardous properties of the substance. For the environment, this includes acute and chronic aquatic toxicity, biodegradability, and bioaccumulation potential. nih.gov

Dose-Response (or Concentration-Effect) Assessment: This step quantifies the relationship between the exposure level (dose or concentration) and the incidence or severity of an adverse effect. This involves determining key toxicological endpoints like the No-Observed-Effect Concentration (NOEC) and the EC50 values from ecotoxicological studies.

Exposure Assessment: This step estimates the concentration of the chemical that environmental compartments (water, air, soil) are likely to be exposed to. It considers the chemical's production volume, use patterns, release scenarios, and its fate and transport in the environment (e.g., degradation, partitioning).

Risk Characterization: In the final step, the information from the previous steps is integrated. The Predicted Environmental Concentration (PEC) from the exposure assessment is compared to the Predicted No-Effect Concentration (PNEC), which is derived from the effect assessment. The ratio of PEC to PNEC determines the level of risk.

For substances like glycol ethers, risk assessments also incorporate data from structure-activity relationships (SARs) to fill data gaps and group similar chemicals for read-across assessments. canada.carivm.nl Based on its low aquatic toxicity profile, this compound was identified as a less hazardous candidate among a series of bio-based solvents in a screening-level risk evaluation using the Environmental Health and Safety Approach. researchgate.net

Biodegradation Studies of Related Glycerol Ethers

The environmental persistence of this compound is largely informed by biodegradation studies conducted on structurally similar glycerol ethers and glycol ethers. While specific data on this compound is limited, research on related compounds provides significant insights into its likely environmental fate. Glycerol and its derivatives are generally considered to be of low toxicity concern to aquatic organisms and are not expected to bioaccumulate. santos.com

Glycerol itself is readily biodegradable, with studies showing rapid degradation in aquatic environments. santos.comnih.gov For instance, in an OECD 301D test, glycerine demonstrated 57% degradation after 5 days, reaching 92% after 30 days. santos.com The biodegradation of glycerol ethers is expected to proceed through the cleavage of the ether linkages, a process that has been observed in various microorganisms.

Studies on propylene glycol ethers, which share structural similarities with this compound, indicate a general susceptibility to biodegradation. An evaluation of several propylene glycol substances using the OECD 301F ready biodegradability test demonstrated that biodegradability tends to decrease with an increasing number of oxypropylene units from one to four. oup.comresearchgate.net However, this trend reversed with larger poly(propylene glycol) polymers. oup.comresearchgate.net Many of the tested propylene glycol ethers met the criteria for "ready biodegradability". oup.comresearchgate.net For example, dipropylene glycol methyl ether (DPGME) is considered readily biodegradable under aerobic conditions. oecd.org

The microbial degradation of glycol ethers has been demonstrated by various bacterial strains. Species of Pseudomonas, Xanthobacter, and Corynebacterium have been shown to assimilate and degrade ethylene glycol and propylene glycol monoalkyl ethers. nih.gov The metabolic process can involve the formation of acidic intermediates, such as ethoxyacetic acid from the degradation of ethylene glycol monoethyl ether. nih.gov

Below is a table summarizing the biodegradation data for several compounds related to this compound.

| Compound | Test Type | Inoculum | Duration (days) | % Biodegradation | Half-life (days) | Reference |

| Propylene Glycol (PG) | OECD 301F | Activated Sludge | 28 | Readily Biodegradable | 13.6 (in seawater) | oup.comresearchgate.net |

| Dipropylene Glycol (DPG) | OECD 301F | Activated Sludge | 28 | Readily Biodegradable | 14.1 (in seawater) | oup.comresearchgate.net |

| Tripropylene Glycol (TPG) | OECD 301F | Activated Sludge | 28 | Readily Biodegradable | 14.9 (in seawater) | oup.comresearchgate.net |

| Tetrapropylene Glycol | OECD 301F | Activated Sludge | 28 | Not Readily Biodegradable | 24.3 (in seawater) | oup.comresearchgate.net |

| Dipropylene Glycol Methyl Ether (DPGME) | Aerobic | - | - | Readily Biodegradable | - | oecd.org |

| Glycerine (Glycerol) | OECD 301D | - | 30 | 92% | - | santos.com |

This table is interactive. Click on the headers to sort the data.

It is important to note that while these studies on related compounds suggest that this compound is likely to be biodegradable, the actual rate and extent of its degradation in the environment would depend on various factors, including the presence of adapted microbial populations and specific environmental conditions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,3-Diethoxy-2-propanol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via ethoxylation of glycerol derivatives. Optimize conditions by varying catalysts (e.g., acidic or basic), stoichiometric ratios of reactants (ethylene oxide and glycerol), and temperature (typically 60–120°C). Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Purification involves fractional distillation or column chromatography to isolate the diethoxy product from mono- or tri-substituted byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ethoxy group positions and backbone structure. Key signals include δ 1.2–1.4 ppm (triplet, –CHCH) and δ 3.4–3.7 ppm (multiplet, –OCH–) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular weight (148.20 g/mol) and detect impurities .

- Infrared (IR) Spectroscopy : Identify ether C–O–C stretching bands near 1100 cm .

Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks. Monitor vapor pressure (estimated ~0.1 mmHg at 25°C) and ensure adequate airflow .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to moderate water solubility (~10–50 g/L) .

Advanced Research Questions

Q. How can computational thermodynamics (e.g., group contribution methods) predict the enthalpy of formation and other thermodynamic properties of this compound?

- Methodology : Apply group contribution models (e.g., Benson’s method) to calculate Δ (enthalpy of formation) and Gibbs free energy. Validate predictions against experimental data (e.g., Δ = -578.8 ± 0.6 kJ·mol for 1,3-dimethoxy-2-propanol). Adjust contributions for ethoxy groups (-OCHCH) to account for steric and electronic effects in diethoxy derivatives .

Q. What methodologies are recommended for resolving contradictions in reported physical-chemical property data across different studies of this compound?

- Methodology :

- Data Reconciliation : Compare purity levels (e.g., via HPLC or Karl Fischer titration) across studies. Impurities like residual ethylene oxide or glycerol can skew boiling point (reported 180–190°C) and density (~0.95 g/cm) .

- Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting point, Anton Paar densitometer for density) to confirm property values. Address solvent interactions in polar/aprotic media .

Q. What experimental approaches can elucidate the structure-property relationships of this compound derivatives in advanced material development?

- Methodology :

- Derivatization Studies : Synthesize analogs (e.g., 1,3-di-isopropoxy-2-propanol) and compare properties (e.g., hydrophobicity, thermal stability). Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for diethoxy derivatives) .

- Solvent Applications : Evaluate as a green solvent in polymer synthesis (e.g., polyesters) by measuring Hansen solubility parameters (δ ~15 MPa, δ ~8 MPa) and comparing with traditional solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.